molecular formula C8H12F2O B1449036 4-(Difluoromethyl)cycloheptan-1-one CAS No. 1803598-75-5

4-(Difluoromethyl)cycloheptan-1-one

Cat. No. B1449036
CAS RN: 1803598-75-5
M. Wt: 162.18 g/mol
InChI Key: HOCQEHOIWWNIAJ-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)cycloheptan-1-one” is a chemical compound with the CAS Number: 1803598-75-5 . It has a molecular weight of 162.18 . The IUPAC name for this compound is 4-(difluoromethyl)cycloheptan-1-one .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The InChI code for “4-(Difluoromethyl)cycloheptan-1-one” is 1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Cycloaddition Reactions

4-(Difluoromethyl)cycloheptan-1-one and its derivatives are key in cycloaddition reactions, a type of chemical reaction used in organic synthesis. These compounds have been used to construct [3.2.2] bicycles in copper-catalyzed [4+2] cycloadditions, demonstrating their utility in synthesizing complex chemical structures (Gritsch et al., 2019). Additionally, (4+3) cycloadditions, where cycloheptane units are central, have been widely applied in natural product synthesis, indicating the versatility of these compounds in forming seven-membered rings (Yin et al., 2018).

Liquid Crystal Research

Research into liquid-crystalline compounds has also involved 1,4-disubstituted cycloheptane derivatives, providing insights into the physicochemical and electrooptical characteristics of these mesogens, which are crucial for understanding and developing new liquid crystal technologies (Karamysheva et al., 1991).

Conformational Studies

In nuclear magnetic resonance (NMR) spectroscopy, studies on cycloheptane and cycloheptene derivatives, including 4,4-difluoro-1,1-dimethylcycloheptane, provide valuable data on molecular conformations and dynamics. These studies are essential for understanding the structural behavior of these compounds at the molecular level (Glazer et al., 1972).

Synthetic Methodologies

The synthesis of cycloalkanes using diols and secondary alcohols or ketones, including cycloheptane rings, illustrates the role of 4-(Difluoromethyl)cycloheptan-1-one derivatives in developing new synthetic methods. These methods emphasize the construction of complex molecules using sustainable and less expensive catalysts (Kaithal et al., 2019).

Photochemistry Applications

The study of the photochemistry of related cycloheptenone compounds, like 4,4-diphenyl-2-cyclohepten-1-one, provides insights into the behavior of these compounds under light irradiation. Such studies are fundamental for understanding the photochemical properties of cycloheptanone derivatives (Bunce et al., 1991).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H227, H315, H318, H335 . These statements indicate that the compound is flammable, can cause skin irritation, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(difluoromethyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCQEHOIWWNIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(=O)C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)cycloheptan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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